6-Isothiocyanato-2-methylnicotinonitrile

Description

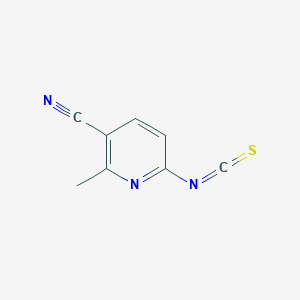

6-Isothiocyanato-2-methylnicotinonitrile (CAS: 1192814-40-6) is a nicotinonitrile derivative characterized by its unique substitution pattern. The molecular formula is C₈H₅N₃S, with a molecular weight of 175.21 g/mol . The compound features:

- An isothiocyanato group (-N=C=S) at position 6.

- A methyl group (-CH₃) at position 2.

- A nitrile group (-CN) at position 4 (inferred from the nicotinonitrile backbone).

Notably, critical physical properties such as melting point, boiling point, and solubility remain unreported in available literature, highlighting a gap in current data .

Properties

Molecular Formula |

C8H5N3S |

|---|---|

Molecular Weight |

175.21 g/mol |

IUPAC Name |

6-isothiocyanato-2-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C8H5N3S/c1-6-7(4-9)2-3-8(11-6)10-5-12/h2-3H,1H3 |

InChI Key |

WTTQQWHDRLGJSP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N=C=S)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 6-Isothiocyanato-2-methylnicotinonitrile with two analogs: 6-amino-2-mercapto-4-phenylnicotinonitrile (Compound 210) and 2-amino-6-methylnicotinonitrile .

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 6: -N=C=S; 2: -CH₃; 4: -CN | C₈H₅N₃S | 175.21 | Isothiocyanato, nitrile, methyl |

| 6-Amino-2-mercapto-4-phenylnicotinonitrile (210) | 6: -NH₂; 2: -SH; 4: -C₆H₅ | C₁₂H₁₀N₄S | 242.30 | Amino, thiol, phenyl, nitrile |

| 2-Amino-6-methylnicotinonitrile | 2: -NH₂; 6: -CH₃; 4: -CN | C₇H₇N₃ | 133.15 | Amino, methyl, nitrile |

Key Observations :

- Reactivity: The isothiocyanato group in the target compound enables electrophilic reactions (e.g., with amines to form thioureas), whereas the amino and thiol groups in Compound 210 support nucleophilic or redox-driven modifications .

Preparation Methods

Thiophosgene-Mediated Isothiocyanate Formation

Principle : The most widely reported method involves treating 6-amino-2-methylnicotinonitrile with thiophosgene (CSCl₂) under controlled conditions to replace the amino group with an isothiocyanate functionality.

-

Reaction Setup :

-

Dissolve 6-amino-2-methylnicotinonitrile (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0–5°C under inert atmosphere.

-

Add thiophosgene (1.1–1.5 eq) dropwise, followed by a base (e.g., triethylamine or NaOH) to neutralize HCl.

-

-

Stirring : React for 2–4 hours at 0°C, then warm to room temperature.

-

Workup :

-

Quench with ice-cold water.

-

Extract with DCM, dry over Na₂SO₄, and concentrate.

-

Purify via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate).

-

Key Data :

Mechanistic Insight :

Thiophosgene reacts with the primary amine to form an intermediate thiocarbamoyl chloride, which eliminates HCl to yield the isothiocyanate.

Alternative Thiocarbonylation Agents

Principle : For labs avoiding thiophosgene due to toxicity, carbon disulfide (CS₂) or phenyl chlorothionoformate (C₆H₅OClS) may serve as substitutes.

-

Two-Step Synthesis :

-

Treat 6-amino-2-methylnicotinonitrile with CS₂ in the presence of a base (e.g., KOH) to form a dithiocarbamate intermediate.

-

Oxidize the intermediate with iodine or lead nitrate to generate the isothiocyanate.

-

-

Single-Step Method :

-

React the amine with phenyl chlorothionoformate (1.2 eq) in DCM at 25°C for 12 hours.

-

Key Data :

Advantages :

Critical Reaction Parameters

Solvent and Temperature Effects

Base Selection

-

Triethylamine : Effective for HCl scavenging but may require strict moisture control.

-

Aqueous NaOH : Used in biphasic systems but risks hydrolysis of the nitrile group.

Analytical Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.17 (s, 1H, Ar-H), 7.89 (d, J = 8.0 Hz, 1H, Ar-H), 2.62 (s, 3H, CH₃).

-

IR (cm⁻¹): 2150 (C≡N), 2100 (N=C=S), 1600 (Ar-C=C).

-

LC-MS : [M+H]⁺ = 175.21 (calc. 175.21).

Industrial Applications and Patents

-

Pharmaceutical Intermediates : Key precursor for TRPC6 inhibitors (Patent CA3079081A1).

-

Agrochemicals : Used in synthetic routes for herbicidal compounds (Patent WO2011099832A2).

Challenges and Optimization Opportunities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Isothiocyanato-2-methylnicotinonitrile, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen (e.g., chlorine) or sulfonate group in the pyridine ring with thiocyanate under controlled conditions. Optimize reaction yield by varying catalysts (e.g., palladium for cross-coupling), solvent polarity (DMF or acetonitrile), and temperature (60–100°C). Monitor intermediates via TLC or HPLC to ensure stepwise progression .

- Key Parameters : Reaction time (8–24 hrs), inert atmosphere (N₂), and stoichiometric control of thiocyanate sources (e.g., KSCN or NH₄SCN).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns and isothiocyanate group presence (δ ~130–140 ppm for N=C=S in ¹³C NMR).

- IR Spectroscopy : Detect the isothiocyanate stretch (~2050–2150 cm⁻¹).

- HPLC-MS : Assess purity (>95%) and rule out side products (e.g., hydrolyzed thiourea derivatives).

- X-ray Crystallography (if crystalline): Resolve bond angles and spatial arrangement .

Q. What are the key stability considerations for handling this compound in experimental settings?

- Methodological Answer : The compound is moisture- and light-sensitive. Store under anhydrous conditions (desiccator with P₂O₅) at –20°C. Avoid prolonged exposure to protic solvents (e.g., water, alcohols) to prevent hydrolysis to thiourea derivatives. Use freshly distilled dry solvents (e.g., THF, DCM) for reactions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the isothiocyanate group in this compound under nucleophilic conditions?

- Methodological Answer : The isothiocyanate group acts as an electrophile due to the electron-withdrawing nature of the S=C=N moiety. In nucleophilic aromatic substitution (SNAr), the methyl and nitrile groups on the pyridine ring modulate electron density, directing reactivity. Kinetic studies (e.g., variable-temperature NMR) can map activation barriers, while DFT calculations predict regioselectivity in reactions with amines or thiols .

Q. How should researchers address contradictions in reported reaction yields when using this compound as a precursor?

- Methodological Answer : Discrepancies often arise from impurities in starting materials or solvent effects. Standardize protocols by:

- Pre-purification : Recrystallize precursors (e.g., 2-methylnicotinonitrile derivatives) before use.

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to identify optimal dielectric environments.

- Catalyst Reassessment : Compare Pd(PPh₃)₄ vs. CuI in coupling reactions.

- Statistical Analysis : Apply ANOVA to evaluate yield variability across replicates .

Q. What methodological advancements enable the use of this compound in multi-step synthetic pathways targeting bioactive heterocycles?

- Methodological Answer : Utilize sequential functionalization:

Cyclocondensation : React with hydrazines to form thiadiazole rings.

Cross-Coupling : Introduce aryl/alkyl groups via Suzuki-Miyaura coupling (Pd catalysis).

Post-Modification : Reduce the nitrile to amine for further derivatization.

- Analytical Validation : Track intermediates via LC-MS and optimize stepwise yields using design-of-experiment (DoE) software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.